Product packaging for D-fructose-4-13C(Cat. No.:CAS No. 84270-09-7)

D-fructose-4-13C

Cat. No.: B583612
CAS No.: 84270-09-7
M. Wt: 181.148
InChI Key: BJHIKXHVCXFQLS-NTSFQPHGSA-N
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Description

D-Fructose-4-13C is a stable isotope-labeled form of fructose, a key ketonic monosaccharide found in many fruits, vegetables, and sweeteners . This compound, with the molecular formula C5(13C)H12O6 and a molecular weight of 181.15 g/mol, is isotopically enriched with Carbon-13 at the 4th position . It serves as an essential tracer in metabolic research, enabling detailed investigation of fructose metabolism (fructolysis) using techniques like liquid chromatography-mass spectrometry (LC-MS) . A primary research application is in studying whole-body fructose metabolism. Isotope tracing with this compound has revealed that the small intestine is a major site for clearing dietary fructose, converting it into glucose, lactate, and glycerate before it reaches the liver, particularly at lower doses . This makes it a critical tool for understanding the organ-specific fate of dietary fructose and its role in metabolic syndromes. Furthermore, it is used to study metabolic disorders such as diabetes, obesity, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases . Research utilizing this compound helps elucidate the links between high fructose intake and conditions like hypertriglyceridemia and hyperuricemia, as fructose metabolism bypasses key regulatory steps in glycolysis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B583612 D-fructose-4-13C CAS No. 84270-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-NDVZNUQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Labeling Methodologies of D Fructose 4 13c

Enzymatic Synthesis Pathways for D-Fructose-4-¹³C Production

Enzymatic methods offer superior regioselectivity and stereoselectivity, leveraging the inherent specificity of biocatalysts to construct complex molecules like labeled sugars under mild reaction conditions. researchgate.netniscpr.res.in

The most efficient and widely recognized biocatalytic route for synthesizing D-fructose-4-¹³C utilizes the enzyme fructose-1,6-bisphosphate aldolase (B8822740) (EC 4.1.2.13). harvard.edu This enzyme catalyzes the reversible condensation of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (G3P) to form D-fructose-1,6-bisphosphate (FDP). harvard.edu

The strategy for specific C-4 labeling is as follows:

The C-1, C-2, and C-3 of fructose (B13574) are derived from DHAP.

The C-4, C-5, and C-6 of fructose are derived from G3P.

Therefore, by using [1-¹³C]-D-glyceraldehyde-3-phosphate as a precursor, the ¹³C label is incorporated specifically at the C-4 position of the resulting FDP molecule. harvard.eduacs.org The subsequent removal of the phosphate groups at C-1 and C-6, typically achieved through enzymatic or mild acid hydrolysis, yields the final product, D-fructose-4-¹³C. harvard.edu The critical role of the C-4 position in the aldolase catalytic mechanism underscores the suitability of this enzyme for modifications at this site. snmjournals.orgsnmjournals.org

Table 1: Enzymatic Synthesis Pathway for D-Fructose-4-¹³C

Precursor 1 Precursor 2 Enzyme Intermediate Product Final Product

Table 2: Representative Optimized Conditions for Aldolase-Catalyzed Synthesis

Parameter Optimized Condition Rationale / Finding Source(s)
Enzyme Fructose-1,6-bisphosphate aldolase (rabbit muscle) Commercially available, high specific activity, good stability. harvard.edu
Immobilization Glyoxal-agarose support High retained activity, high conversion, excellent operational stability (reusable for multiple cycles). plos.org
pH 7.0 - 8.0 Optimal range for many aldolase and related enzyme activities. niscpr.res.inplos.org
Temperature 25°C - 37°C Provides a balance between reaction rate and enzyme stability. Higher temperatures can be used for thermostable enzymes. niscpr.res.inplos.org
Substrates 30-50 mM Concentrations must be optimized to ensure saturation of the enzyme without causing substrate inhibition. plos.org

| Reaction Time | 24 - 48 hours | Dependent on enzyme concentration and temperature; monitored to maximize product formation before potential degradation. | uminho.ptnih.gov |

Precursor Utilization Strategies for Enhanced Isotopic Enrichment

The ultimate isotopic enrichment of the final D-fructose-4-¹³C product is fundamentally dependent on the isotopic purity of the labeled precursor, in this case, [1-¹³C]-D-glyceraldehyde-3-phosphate. Achieving high enrichment requires strategies that minimize or eliminate isotopic dilution.

The most effective strategy is to use a well-defined in vitro enzymatic system. researchgate.net This involves combining purified enzymes (aldolase and phosphatase) with stoichiometrically controlled amounts of highly enriched precursors in a single reaction vessel. harvard.eduresearchgate.net This approach avoids the complexities of cellular metabolism, where the labeled precursor could be diluted by endogenous, unlabeled pools. nih.gov

Producing uniformly ¹³C-labeled carbohydrates for research often involves growing organisms on a medium where ¹³C-labeled glucose is the sole carbon source. diva-portal.org However, for position-specific labeling like D-fructose-4-¹³C, a targeted synthesis of the precursor ([1-¹³C]-G3P) from a highly enriched ¹³C starting material is necessary. The use of parallel stable isotope labeling (SIL) experiments in metabolomics highlights the power of using multiple, specific, highly enriched precursors to trace biochemical pathways, a principle that directly applies to the strategic synthesis of labeled compounds. nih.gov

Advanced Analytical Techniques for D Fructose 4 13c Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules by analyzing the magnetic properties of atomic nuclei. For ¹³C-labeled compounds like D-fructose-4-¹³C, ¹³C NMR is particularly insightful, offering high spectral dispersion and the ability to directly probe the carbon skeleton.

High-Resolution ¹³C NMR for Structural Elucidation and Isotopomer Distribution

High-resolution ¹³C NMR spectroscopy allows for the differentiation of carbon atoms based on their chemical environment, yielding distinct signals for each carbon in a molecule. In D-fructose-4-¹³C, the ¹³C enrichment at the C4 position results in a signal that is readily distinguishable from signals of naturally abundant ¹³C atoms. This difference in isotopic composition provides a direct means to identify and quantify the presence and location of the label. Furthermore, ¹³C NMR can determine the distribution of ¹³C labels across different positions within a molecule or its metabolites, a critical aspect of isotopomer analysis. By analyzing the relative intensities of signals corresponding to different isotopomers (molecules with the same chemical formula but different isotopic compositions), researchers can infer information about metabolic fluxes and pathways nih.govoup.com. For instance, the presence of specific ¹³C-¹³C couplings can reveal the connectivity of labeled carbons in metabolic intermediates oup.com. Studies have utilized ¹³C NMR to map the incorporation of ¹³C from labeled fructose (B13574) into various cellular components, providing insights into metabolic partitioning nih.govpnas.orgcsic.es.

Table 3.1.1: Hypothetical ¹³C NMR Chemical Shifts for D-Fructose and Isotopomer Distribution

Carbon PositionNatural Abundance ¹³C Chemical Shift (ppm) (approx.)D-Fructose-4-¹³C Signal Intensity (Hypothetical)Isotopomer Distribution (Hypothetical)
C196.7 (β-furanose) / 92.8 (α-furanose)NormalN/A
C273.5NormalN/A
C373.0NormalN/A
C4 72.5 Enhanced ~100% enriched
C577.0NormalN/A
C663.0NormalN/A

Note: Chemical shifts are approximate and can vary depending on solvent and conditions. The "Isotopomer Distribution" column illustrates the expected enrichment at C4.

In Situ ¹³C NMR for Real-Time Reaction Monitoring

The ability to monitor reactions in real-time without disrupting the system is a significant advantage of in situ NMR. When D-fructose-4-¹³C is introduced into a biological system or a biochemical reaction, in situ ¹³C NMR can track its disappearance and the simultaneous appearance of its metabolic products. By acquiring spectra at regular intervals, researchers can observe the kinetics of these transformations. This approach is particularly valuable for studying enzymatic reactions or cellular metabolic activity, providing dynamic information about pathway flux and intermediate formation caister.comnih.gov. The changing intensities of the ¹³C signals over time directly correlate with the concentration of the labeled substrate and its products, allowing for quantitative kinetic analysis.

Table 3.1.2: Hypothetical Time-Course ¹³C NMR Signal Intensities of D-Fructose-4-¹³C and a Metabolite

Time (minutes)D-Fructose-4-¹³C Signal Intensity (AU)Metabolite X Signal Intensity (AU)
010000
5850150
10700300
15550450
20400600

Note: AU = Arbitrary Units. This table illustrates the expected decrease in the ¹³C signal of D-fructose-4-¹³C and the corresponding increase in a hypothetical metabolite's signal over time.

Advancements in Hyperpolarization Techniques for Enhanced ¹³C Sensitivity

A major limitation of ¹³C NMR is its inherently low sensitivity due to the low natural abundance of the ¹³C isotope (1.1%) and its relatively low gyromagnetic ratio compared to ¹H acs.orgnih.govresearchgate.net. This often necessitates the use of high concentrations of ¹³C-labeled substrates or long acquisition times. Hyperpolarization techniques, such as Dissolution Dynamic Nuclear Polarization (d-DNP), dramatically increase the polarization of ¹³C nuclei, leading to signal enhancements of several orders of magnitude (often >10,000-fold) acs.orgresearchgate.netnih.govacs.org. This enhancement allows for the detection of metabolites at much lower concentrations and enables faster data acquisition, making it possible to observe metabolic processes in real-time with unprecedented sensitivity nih.govnih.govacs.org. Hyperpolarized ¹³C NMR has opened new avenues for studying metabolic fluxes and identifying transient intermediates that would otherwise be undetectable with conventional NMR methods acs.orgacs.org.

Table 3.1.3: Comparison of ¹³C NMR Sensitivity and Acquisition Time

Technique¹³C Sensitivity EnhancementTypical Acquisition Time for Detectable SignalNotes
Conventional ¹³C NMR1x (Thermal Polarization)Hours to daysLimited by low natural abundance and gyromagnetic ratio. Requires high substrate concentrations.
¹³C NMR with ¹³C-enriched tracer~100xHoursImproves sensitivity but can be costly and limited to specific pathways. May have ¹³C-¹³C couplings.
Hyperpolarized ¹³C NMR (d-DNP)>10,000xSeconds to minutesEnables real-time observation of low-concentration metabolites and transient intermediates.

Mass Spectrometry (MS) Applications

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of compounds. When coupled with chromatographic separation techniques, MS becomes a highly sensitive and specific tool for analyzing complex mixtures and tracking isotopically labeled molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile and semi-volatile compounds. Carbohydrates like fructose typically require derivatization to increase their volatility and thermal stability before GC-MS analysis nih.govspringernature.com. GC-MS is adept at separating complex mixtures of derivatized metabolites, and the mass spectrometer can then detect and quantify molecules based on their mass-to-charge ratio. For isotopomer analysis of D-fructose-4-¹³C, GC-MS can distinguish between molecules with different isotopic compositions by observing shifts in their mass spectra. The presence of a ¹³C atom at C4 will result in a specific mass increment in the derivatized fructose molecule and its subsequent metabolites, allowing for the determination of ¹³C enrichment and the calculation of isotopomer distributions nih.govspringernature.comresearchgate.net. Chemical ionization is often preferred over electron ionization for sugar isotopomer analysis due to the generation of less fragmented ions and more intact molecular ions nih.gov.

Table 3.2.1: Hypothetical GC-MS m/z Values for Derivatized D-Fructose

CompoundDerivatization AgentExpected m/z (approx.)Mass Difference due to ¹³C at C4
D-Fructose (natural abundance)BSTFA465.3N/A
D-Fructose-4-¹³C BSTFA466.3 +1 Da
Derivatized Fructose Metabolite (e.g., pyruvate (B1213749) precursor)BSTFAVaries+1 Da (if C4 label retained)

Note: BSTFA (N,O-bis(trimethylsilyl) trifluoroacetamide) is a common derivatization agent for sugars. The m/z values are illustrative and depend on the specific derivatization and ionization method.

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) for Intermediate Identification

Electrospray Ionization (ESI) is a soft ionization technique that is highly suitable for analyzing polar and non-volatile compounds such as carbohydrates and their metabolites. High-Resolution ESI-Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the confident identification of unknown intermediates in metabolic pathways. When D-fructose-4-¹³C is metabolized, HR-ESI-MS can detect and accurately measure the mass of newly formed intermediates. The precise mass measurement will reveal any mass shifts caused by the incorporated ¹³C atom, aiding in the identification and tracking of the labeled carbon flow through complex biochemical networks researchgate.netnih.govplos.org. This technique is invaluable for identifying low-abundance intermediates and confirming metabolic routes by precisely measuring the mass of labeled species.

Table 3.2.2: Hypothetical HR ESI-MS Analysis of a Labeled Fructose Intermediate

Metabolic Intermediate (Hypothetical)Expected Elemental FormulaCalculated Exact Mass (Da) (Natural Abundance)Calculated Exact Mass (Da) (with ¹³C at C4)Observed Mass (Da) (HR ESI-MS)Mass Difference (Da)
GlycolaldehydeC₂H₄O₂60.02112961.02425861.024301+1.003172
Dihydroxyacetone Phosphate (B84403)C₃H₇O₆P170.998048171.991177171.991255+1.003129

Note: This table illustrates how HR ESI-MS can identify intermediates by accurately measuring their mass and detecting the expected mass shift due to the ¹³C label at C4, assuming the label is retained in the intermediate.

Compound List:

D-fructose-4-¹³C

D-Fructose

Glucose

Sucrose (B13894)

Lactose

Maltose

Inositol

Starch

Pyruvate

Lactate (B86563)

Alanine

Oxaloacetate

Acetyl-CoA

Glucose-6-phosphate

Pentose (B10789219) Phosphate Pathway (PPP) intermediates

Triose phosphates

Glycerol-3-phosphate

Fructose-1-phosphate (B91348)

Fructose-1,6-bisphosphate

Dihydroxyacetone phosphate

Glyceraldehyde-3-phosphate

Phosphoglycerates (e.g., 3-phosphoglycerate, 2-phosphoglycerate)

1,3-Bisphosphoglycerate

6-Phosphogluconate

Glycolaldehyde

Ribose-5-phosphate (B1218738)

Isotope-Ratio Mass Spectrometry (IRMS) for Positional Enrichment Analysis

Isotope-Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the precise ratios of stable isotopes within a sample. When a molecule like D-fructose is specifically labeled with a heavy isotope, such as ¹³C at the 4-position (D-fructose-4-¹³C), IRMS can determine the extent to which this specific carbon atom has been incorporated into various metabolic products or intermediates. This capability is fundamental for positional enrichment analysis , allowing researchers to map the metabolic fate of specific atoms within a molecule.

The principle involves converting the carbon atoms within the sample into a gas, typically carbon dioxide (CO₂), which is then ionized and separated based on its mass-to-charge ratio. By comparing the ratio of ¹³C to ¹²C in the sample to that of a known standard, IRMS can quantify the ¹³C enrichment. For positional analysis of D-fructose-4-¹³C, sample preparation often involves chemical degradation or enzymatic breakdown of the fructose molecule or its derived metabolites. This process aims to isolate specific carbon atoms or small fragments containing the labeled carbon, which are then combusted to CO₂ for IRMS analysis. For instance, studies on ¹³C-labeled glucose have demonstrated that specific chemical degradation steps can yield fragments enriched in ¹³C at particular positions, which are then analyzed by IRMS nih.gov. While direct studies detailing the positional enrichment analysis of D-fructose-4-¹³C using IRMS are not extensively published in the provided search results, the methodology is well-established for other labeled carbohydrates and biomolecules in metabolic flux analysis nih.govmdpi.comnih.govresearchgate.netfrontiersin.org. The sensitivity of IRMS allows for the detection of subtle changes in isotopic ratios, crucial for tracking low-level incorporation of the ¹³C label.

Chromatographic Separations in Conjunction with Spectrometric Detection

Chromatographic techniques are essential for separating complex mixtures, including biological samples containing fructose and its metabolites, prior to or in conjunction with spectrometric detection. This separation ensures that the target analyte, D-fructose-4-¹³C, or its labeled derivatives can be accurately measured.

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sugars like fructose. Its versatility allows for the separation of fructose from other carbohydrates and matrix components. Various detection methods can be coupled with HPLC for fructose analysis, including Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and UV-Vis detection, often after derivatization researchgate.netscielo.brspectroscopyonline.comanalis.com.my.

Crucially for isotopic analysis, HPLC can be directly coupled with Isotope-Ratio Mass Spectrometry (HPLC-IRMS) sir-lab.comoiv.intnih.govresearchgate.neteconomie.gouv.frmdpi.comeconomie.gouv.fr. In this hyphenated technique, the HPLC system separates the sample components, and the eluent is then online converted (e.g., via oxidation) into a gas (CO₂) suitable for IRMS analysis. This allows for the determination of the ¹³C/¹²C isotope ratio of individual compounds, including fructose. HPLC-IRMS has been instrumental in authenticity studies of food products, where it can detect adulteration by identifying deviations in the natural isotopic signatures of sugars researchgate.net. For example, studies on honey and wine have utilized HPLC-IRMS to determine the ¹³C isotope ratios of fructose and other sugars, with reported single-laboratory repeatability standard deviations for δ¹³C fructose around 0.2‰ researchgate.neteconomie.gouv.fr. The detection limits for fructose using HPLC with RID can be in the range of 7.56–57.86 mg/L scielo.br, or 0.124 mg/mL with a limit of quantification of 0.414 mg/mL analis.com.my.

Table 1: HPLC Analytical Performance for Fructose

ParameterValue Range / DescriptionReference
Detection MethodRID, ELSD, UV (post-derivatization) researchgate.netscielo.brspectroscopyonline.comanalis.com.my
Limit of Detection (LOD)7.56–57.86 mg/L (RID) scielo.br
0.124 mg/mL (RID) analis.com.my
Limit of Quantification (LOQ)25.21–192.88 mg/L (RID) scielo.br
0.414 mg/mL (RID) analis.com.my
Repeatability (δ¹³C)~0.2‰ (for fructose δ¹³C measurement via HPLC-IRMS) researchgate.neteconomie.gouv.fr
LinearityHigh correlation coefficients (close to 1.0) scielo.br
Accuracy (Recovery)91–99.4% analis.com.my

The integration of HPLC with IRMS provides a powerful platform for analyzing the isotopic composition of D-fructose-4-¹³C, enabling the tracking of its metabolic fate and the quantification of positional enrichment when combined with appropriate sample preparation.

Capillary Electrophoresis (CE) Coupling

Capillary Electrophoresis (CE) is another highly efficient separation technique that can be applied to the analysis of carbohydrates, including fructose. CE separates analytes based on their differential migration through a capillary filled with an electrolyte solution under the influence of an electric field. It offers advantages such as minimal sample and reagent consumption, rapid analysis times, and high separation efficiency scielo.brnih.gov.

For fructose detection, CE can employ various detection methods, including indirect UV detection, direct UV detection (though fructose has weak UV absorbance), Laser-Induced Fluorescence (LIF) detection, and capacitively coupled conductivity detection scielo.brresearchgate.netresearchgate.nettheseus.fi. Detection limits for fructose using CE can be as low as 0.03 g/dm³ (30 mg/L) with indirect UV detection researchgate.net, or approximately 40 mg/L with UV-Vis detection spectroscopyonline.com.

While CE is a robust separation technique for sugars, its direct coupling with IRMS for positional isotopic analysis of labeled compounds like D-fructose-4-¹³C is less commonly reported in the literature compared to HPLC-IRMS. However, CE can be coupled with Mass Spectrometry (CE-MS), which is a standard method for analyzing metabolites. If a CE-MS system were used in conjunction with ¹³C-labeled fructose, it could identify and quantify labeled metabolites. For precise positional enrichment analysis, however, IRMS remains the gold standard, and CE would primarily serve as a highly efficient separation method prior to IRMS analysis, or for quantifying total fructose levels.

Table 2: CE Analytical Performance for Fructose

ParameterValue Range / DescriptionReference
Detection MethodIndirect UV, Direct UV, LIF, Conductivity scielo.brresearchgate.netresearchgate.nettheseus.fi
Limit of Detection (LOD)0.03 g/dm³ (30 mg/L) (indirect UV) researchgate.net
~40 mg/L (UV-Vis) spectroscopyonline.com
LinearityUp to 5.0 g/dm³ researchgate.net
Repeatability (Migration Time)~2% RSD theseus.fi
Analysis Time~15 min researchgate.net

Applications in Metabolic Pathway Elucidation and Flux Analysis Utilizing D Fructose 4 13c

Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C Metabolic Flux Analysis (¹³C-MFA) is a cornerstone experimental and computational technique for quantifying intracellular metabolic fluxes. vaia.comsci-hub.se The fundamental principle involves introducing a ¹³C-labeled substrate, such as D-fructose-4-¹³C, into a biological system and allowing it to be metabolized. numberanalytics.com As the labeled substrate is processed through various biochemical pathways, the ¹³C isotope is distributed among a network of intermediate and product metabolites. plos.org

The core of ¹³C-MFA involves several key steps:

Isotope Labeling Experiment: Cells or organisms are cultured with a substrate containing a specific ¹³C labeling pattern. sci-hub.se

Isotopomer Analysis: After a period of metabolism, intracellular metabolites are extracted. Analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are used to measure the mass isotopomer distributions (MIDs) of these metabolites. numberanalytics.complos.org An isotopomer is a molecule with a specific isotopic composition, and the MID describes the relative abundance of each isotopomer (e.g., M+0 for unlabeled, M+1 for singly labeled, etc.). sci-hub.se

Computational Flux Estimation: The experimentally measured MIDs are then used as constraints in a computational model of the cell's metabolic network. plos.org This model contains detailed information about the biochemical reactions and the corresponding carbon atom transitions for each reaction. By using iterative algorithms, the model estimates the set of intracellular fluxes that best explains the observed labeling patterns. nih.govportlandpress.com

This powerful approach provides a detailed snapshot of cellular function, revealing how cells allocate resources to processes like energy production, biosynthesis, and growth under various conditions. sci-hub.se

Steady-State and Dynamic ¹³C-MFA Methodologies

¹³C-MFA can be performed under two principal assumptions regarding the cellular state: metabolic steady-state and isotopically non-stationary (or dynamic) state. nih.gov

Steady-State ¹³C-MFA (SS-¹³C-MFA): This is the classical and more common approach. It assumes that the biological system is in a metabolic steady state, meaning the concentrations of intracellular metabolites and the rates of all metabolic reactions (fluxes) are constant over time. nih.govsci-hub.se The labeling experiment is allowed to proceed until an isotopic steady state is also reached, where the isotopic labeling pattern of intracellular metabolites no longer changes. sci-hub.se This method is well-suited for analyzing systems under stable conditions, such as continuous cultures in a chemostat. sci-hub.se While powerful, a limitation is that some systems, particularly in complex organisms like mammals, may reach isotopic steady state very slowly. rsc.org

Isotopically Non-stationary ¹³C-MFA (INST-¹³C-MFA): This dynamic approach does not require the system to reach isotopic steady state. Instead, it involves collecting samples at multiple time points during the transient phase as the ¹³C label spreads through the metabolic network. nih.govvanderbilt.edu INST-MFA is particularly advantageous for systems that label slowly or cannot be maintained in a steady state for long periods. vanderbilt.edu It can also provide information on intracellular metabolite pool sizes, a parameter not typically accessible through SS-¹³C-MFA. vanderbilt.edu However, the experimental and computational complexity of INST-MFA is significantly higher, as it requires the solution of differential equations to model the changing labeling patterns over time. rsc.orgvanderbilt.edu

Experimental Design for Optimal Isotopic Information Content

The success and precision of a ¹³C-MFA study are critically dependent on the experimental design, particularly the choice of the isotopic tracer. sci-hub.seresearchgate.net An optimally designed experiment maximizes the amount of information obtained about the fluxes of interest. The goal is to select a tracer, or a combination of tracers, that will produce distinct labeling patterns for different flux distributions, thereby allowing the computational model to resolve the fluxes with high confidence. researchgate.netnih.gov

The selection of a positionally labeled substrate like D-fructose-4-¹³C is a strategic choice. Different labeled positions on a substrate molecule will result in different labeling patterns in downstream metabolites, providing unique constraints on the flux calculations. sci-hub.se For example, tracers like [1-¹³C]glucose are often used to determine the flux through the pentose (B10789219) phosphate (B84403) pathway, while other tracers might be better for resolving fluxes around the tricarboxylic acid (TCA) cycle. cortecnet.com The choice of D-fructose-4-¹³C is specifically intended to probe reactions involving the central carbons of the fructose (B13574) molecule as it is cleaved and rearranged in glycolysis and the pentose phosphate pathway.

Computational tools are often used to perform in silico simulations to predict the outcomes of various tracer experiments, helping researchers to rationally select the best tracer to answer their specific biological questions before any wet-lab experiments are conducted. researchgate.net

Quantification of Intracellular Carbon Flux Distributions

The use of D-fructose-4-¹³C allows for the direct quantification of carbon flow through the metabolic network. When cells metabolize this tracer, the ¹³C label at the fourth carbon position is transferred to a series of downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these products, researchers can deduce the relative and absolute rates of the pathways that produced them. nih.govoup.com

For instance, the cleavage of fructose 1-phosphate (derived from fructose) yields two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The ¹³C label from the C4 position of fructose is specifically transferred to the C1 position of glyceraldehyde. researchgate.netresearchgate.net This labeled glyceraldehyde then proceeds through the lower stages of glycolysis to form pyruvate (B1213749). The analysis of the resulting pyruvate MIDs provides a direct measure of the flux from fructose through this pathway.

Table 1: Illustrative Mass Isotopomer Distribution (MID) of Pyruvate from D-fructose-4-¹³C Metabolism. This table shows a hypothetical MID for pyruvate, a key glycolytic product. The presence of a significant M+1 peak indicates the incorporation of the single ¹³C label from the tracer.
Mass IsotopomerDescriptionRelative Abundance (%)
M+0Unlabeled Pyruvate (all ¹²C)10
M+1Singly Labeled Pyruvate (one ¹³C)85
M+2Doubly Labeled Pyruvate (two ¹³C)4
M+3Fully Labeled Pyruvate (all ¹³C)1

Tracing Carbon Flow through Central Metabolic Pathways

D-fructose-4-¹³C is an invaluable tool for dissecting the complexities of central carbon metabolism, which includes the interconnected pathways of glycolysis, gluconeogenesis, and the pentose phosphate pathway (PPP). The specific location of the label at the C4 position provides a unique signature that can be followed through the various cleavage and rearrangement reactions within these pathways.

Glycolytic and Gluconeogenic Flux Determination

Glycolysis: In tissues like the liver, fructose is phosphorylated to fructose-1-phosphate (B91348), which is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP, from carbons 1-3) and glyceraldehyde (from carbons 4-6). libretexts.org When using D-fructose-4-¹³C as a tracer, the ¹³C label appears at the C1 position of glyceraldehyde. researchgate.netresearchgate.net Glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate (GA3P). As glycolysis proceeds, this results in pyruvate labeled at the C3 position (the methyl carbon). biorxiv.orgyoutube.com By measuring the abundance of [3-¹³C]pyruvate or its downstream products like [3-¹³C]lactate, the rate of fructose entry into glycolysis can be precisely quantified. oup.com

Gluconeogenesis: This pathway, which synthesizes glucose from non-carbohydrate precursors, largely follows the reverse path of glycolysis. If [3-¹³C]pyruvate (derived from D-fructose-4-¹³C) enters gluconeogenesis, the label will be incorporated into newly synthesized glucose. The position of the ¹³C in the resulting glucose molecule (primarily at C1 and C6) can reveal the activity of the gluconeogenic pathway and its contribution to the total glucose pool. nih.govresearchgate.net

Table 2: Theoretical ¹³C Labeling in Glycolytic and Gluconeogenic Intermediates from D-fructose-4-¹³C. This table illustrates the expected primary position of the ¹³C label as it moves from the tracer through key metabolites.
MetaboliteExpected Primary ¹³C PositionPathway
Fructose-1-phosphateC4Fructose Metabolism
GlyceraldehydeC1Glycolysis
Glyceraldehyde-3-phosphateC1Glycolysis
PyruvateC3Glycolysis
Lactate (B86563)C3Glycolysis
Glucose (via Gluconeogenesis)C1, C6Gluconeogenesis

Pentose Phosphate Pathway Activity Assessment

The Pentose Phosphate Pathway (PPP) is a crucial branch of glucose metabolism that produces NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis. nih.govnih.gov Fructose can enter the PPP after being converted to fructose-6-phosphate (B1210287) (F6P). The ¹³C label from D-fructose-4-¹³C will be located at the C4 position of F6P.

The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. vaia.com

Transketolase transfers a two-carbon unit. When it acts on [4-¹³C]F6P, it transfers the unlabeled C1-C2 fragment, leaving a four-carbon molecule, erythrose-4-phosphate (E4P), with the label still at its C2 position (corresponding to the original C4 of fructose).

Transaldolase transfers a three-carbon unit.

By tracking how the ¹³C label from the C4 position of fructose is distributed among PPP intermediates like E4P and ribose-5-phosphate (B1218738) (a precursor for nucleotides), researchers can quantify the flux through the PPP relative to glycolysis. researchgate.netasm.org This is critical for understanding how cells balance the need for ATP (from glycolysis) with the need for NADPH and biosynthetic precursors (from the PPP). researchgate.net For instance, a study using uniformly labeled fructose found that the fraction of fructose utilized by the PPP relative to its conversion to glycogen (B147801) was approximately 10% in mouse liver. nih.gov While not specific to the 4-¹³C tracer, this demonstrates the feasibility of using fructose isotopes to measure PPP flux.

Table 3: Illustrative Label Distribution in Pentose Phosphate Pathway (PPP) Intermediates from D-fructose-4-¹³C. This table shows the predicted location of the ¹³C label in key PPP metabolites, which allows for flux determination.
MetaboliteExpected Primary ¹³C PositionKey Enzyme/Reaction
Fructose-6-phosphateC4Isomerase
Erythrose-4-phosphateC2Transketolase
Sedoheptulose-7-phosphateC4Transaldolase
Ribose-5-phosphateC2Transketolase

Tricarboxylic Acid (TCA) Cycle Intermediacy

The use of D-fructose labeled with 13C, such as in the form of [U-13C6]-d-fructose, has been pivotal in understanding how fructose carbons contribute to the pool of Tricarboxylic Acid (TCA) cycle intermediates. nih.gov Fructose-derived pyruvate enters the TCA cycle through two main entry points: conversion to acetyl-CoA by pyruvate dehydrogenase (PDH) or carboxylation to oxaloacetate by pyruvate carboxylase (PC). nih.gov The specific labeling patterns in TCA cycle intermediates, such as glutamate (B1630785), can reveal the relative activities of these pathways.

For instance, when [U-13C6]-d-fructose is used, the resulting pyruvate is fully labeled. Its entry into the TCA cycle via PDH leads to the formation of [4,5-13C2]-glutamate. nih.gov Conversely, entry via PC, an anaplerotic reaction, results in the formation of [3-13C1]-glutamate. nih.gov The detection of [2,3,4,5-13C4]-glutamate indicates that both PDH and PC pathway products have combined to form newly labeled citrate (B86180), providing a measure of TCA cycle anaplerosis. nih.gov

Studies in human adipocytes have shown that fructose metabolism predominantly proceeds through the PDH pathway, leading to citrate formation. nih.gov This suggests that in these cells, fructose is a significant source for catabolic processes rather than anaplerotic replenishment of the TCA cycle. nih.gov In fact, increasing fructose concentrations have been observed to decrease the flux through the PC pathway. nih.gov

Table 1: Impact of Fructose Concentration on Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) Flux in Human Adipocytes

Fructose ConcentrationPDH Flux (as [4,5-13C2]-glutamate)PC Flux (as [3-13C1]-glutamate)
LowBaselineBaseline
HighIncreasedDecreased

This table illustrates the general trend observed in studies where increasing fructose concentrations lead to a rise in PDH activity and a concurrent decrease in PC activity in human adipocytes, based on the isotopomer analysis of glutamate derived from 13C-labeled fructose. nih.gov

Investigation of Carbon Redistribution and Isotopic Exchange Reactions

Isotopically labeled fructose, including D-fructose-4-13C, is invaluable for tracking the redistribution of carbon atoms throughout the metabolic network and for studying isotopic exchange reactions. These reactions, where isotopes are exchanged between molecules without a net chemical change, can provide insights into the reversibility and dynamics of metabolic pathways.

The metabolism of fructose itself involves an interesting redistribution of carbons. In mammals, fructose is primarily phosphorylated at the 1-position to form fructose-1-phosphate, which is then cleaved into DHAP and glyceraldehyde. nih.gov This bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase. nih.gov The subsequent metabolism of these triose phosphates leads to their entry into various pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway (PPP).

The analysis of isotopomers of metabolites like lactate and glutamate, derived from 13C-labeled fructose, can reveal the extent of carbon scrambling and exchange. For example, the presence of different isotopomers of glutamate can indicate the recycling of carbons within the TCA cycle. nih.gov The exchange between succinate, fumarate, and oxaloacetate within the TCA cycle is a key set of reactions that influences the isotopic distribution in downstream metabolites. nih.gov

Elucidation of Metabolic Bypass Pathways and Anaplerotic Reactions

This compound and other labeled fructose tracers are instrumental in identifying and quantifying metabolic bypass pathways and anaplerotic reactions, which are crucial for maintaining cellular homeostasis, especially under varying nutrient conditions. Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthetic purposes. annualreviews.orgtaylorandfrancis.com

The classic anaplerotic pathway involving fructose is its conversion to pyruvate and subsequent carboxylation to oxaloacetate by pyruvate carboxylase. nih.gov However, studies using 13C-labeled fructose have revealed that in certain cell types, like adipocytes, fructose is not a significant source for TCA cycle anaplerosis. nih.gov Instead, it primarily contributes to the acetyl-CoA pool via PDH. nih.gov

The use of 13C tracers has also been critical in understanding how fructose metabolism can influence the utilization of other substrates, like glucose. For instance, in the presence of fructose, glucose metabolism in adipocytes can be diverted away from the TCA cycle and towards other pathways. nih.govresearchgate.net This highlights the intricate interplay between different nutrient sources and the metabolic flexibility of cells.

Furthermore, studies have suggested the existence of alternative pathways for fructose metabolism. For example, research points to a potential pathway where fructose-1-phosphate is phosphorylated to fructose-1,6-bisphosphate, bypassing the aldolase B cleavage step. pnas.org This pathway was identified by analyzing the isotopomer distribution in glucose produced from [U-13C]fructose. pnas.org Such findings demonstrate the power of isotopic tracers in uncovering previously uncharacterized metabolic routes.

Table 2: Key Enzymes in Fructose-Related Anaplerosis and Bypass Pathways

EnzymeReactionMetabolic Role
Pyruvate Carboxylase (PC)Pyruvate + CO2 + ATP → Oxaloacetate + ADP + PiAnaplerotic reaction replenishing oxaloacetate in the TCA cycle. nih.govannualreviews.org
Pyruvate Dehydrogenase (PDH)Pyruvate + NAD+ + CoA → Acetyl-CoA + NADH + CO2Links glycolysis to the TCA cycle by producing acetyl-CoA. nih.gov
1-PhosphofructokinaseFructose-1-phosphate + ATP → Fructose-1,6-bisphosphate + ADPA potential bypass pathway in fructose metabolism. pnas.org
Aldolase BFructose-1-phosphate ↔ Dihydroxyacetone phosphate + GlyceraldehydeKey enzyme in the canonical pathway of fructose metabolism. mdpi.com

Mechanistic Studies of Fructose Biotransformations and Chemical Reactions

Enzymatic Reaction Pathways and Kinetic Analysis

The metabolism of fructose (B13574) is central to carbohydrate biochemistry, involving a host of enzymes that catalyze its conversion into various intermediates of glycolysis, gluconeogenesis, and other metabolic pathways. The use of D-fructose-4-¹³C has been instrumental in detailing the mechanisms of these enzymatic transformations.

Enzymes catalyze a range of transformations on the fructose molecule. Isotopic labeling at the C4 position allows for precise tracking of skeletal rearrangements and stereochemical changes.

Phosphorylation: Hexokinase catalyzes the transfer of a phosphate (B84403) group from ATP to the C6 hydroxyl group of fructose, yielding fructose 6-phosphate. rsc.orgproteopedia.org In this reaction, the carbon skeleton remains intact, and the ¹³C label in D-fructose-4-¹³C is retained at the C4 position of the resulting fructose 6-phosphate.

Isomerization: Phosphoglucose isomerase (PGI) catalyzes the reversible isomerization of fructose 6-phosphate to glucose 6-phosphate. proteopedia.orgebi.ac.uk This reaction proceeds through a cis-enediol intermediate involving proton abstraction from C2 and subsequent protonation at C1. stackexchange.compnas.org The ¹³C label at the C4 position is not directly involved in the catalytic steps and remains at the C4 position in the resulting glucose 6-phosphate.

Epimerization: Tagatose 4-epimerase is a key enzyme that directly acts on the C4 position of fructose, catalyzing the reversible epimerization between D-fructose and D-tagatose. acs.orgnih.gov D-tagatose is the C4 epimer of D-fructose. acs.org Studies with D-fructose-4-¹³C would unequivocally demonstrate the inversion of stereochemistry at this specific carbon center, confirming the enzyme's mechanism.

Dehydration: While dehydration is more commonly studied as a non-enzymatic process, certain enzymes can catalyze this reaction. Tracing the ¹³C label would be crucial in determining the specific mechanism and the fate of the carbon skeleton.

Several key enzymes utilize fructose or its phosphorylated derivatives. The fate of the C4 carbon from D-fructose-4-¹³C provides a clear view of carbon flow through these metabolic hubs.

Hexokinase: This enzyme initiates fructose metabolism by phosphorylating it to fructose 6-phosphate. rsc.orgwikipedia.org It plays a crucial role in trapping fructose within the cell for further utilization in glycolysis. wikipedia.org The reaction involves a direct nucleophilic attack of the C6 hydroxyl group on the terminal phosphoryl group of ATP. proteopedia.org

Aldolase (B8822740) B: This liver-type aldolase is central to fructose metabolism. wikipedia.org It catalyzes the reversible cleavage of fructose 1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. It also cleaves the glycolytic intermediate fructose 1,6-bisphosphate into DHAP and glyceraldehyde 3-phosphate. wikipedia.org The mechanism involves the formation of a Schiff base intermediate. wikipedia.orgwikipedia.org When fructose 1,6-bisphosphate labeled with ¹³C at the C4 position is cleaved, the label is found exclusively in the glyceraldehyde 3-phosphate product, demonstrating the precise bond cleavage between C3 and C4.

Phosphoglucose Isomerase (PGI): PGI connects glycolysis and gluconeogenesis by interconverting glucose 6-phosphate and fructose 6-phosphate. proteopedia.org The proposed mechanism involves ring opening, followed by isomerization via a cis-enediol intermediate facilitated by acid-base catalysis. proteopedia.orgnih.gov

Mannitol Dehydrogenase (MDH): This enzyme catalyzes the reversible, NAD(P)H-dependent reduction of D-fructose to D-mannitol. creative-enzymes.comtaylorandfrancis.com The reaction targets the C2 carbonyl group of fructose. creative-enzymes.com Using D-fructose-4-¹³C as a substrate would result in D-mannitol with the ¹³C label at the C4 position, as the stereochemistry at this center is unaffected. Kinetic studies have shown that the enzyme follows an ordered mechanism where the cofactor binds first. nih.gov

Tagatose 4-Epimerase: This enzyme is of significant interest for the biotechnological production of D-tagatose, a low-calorie sweetener, from D-fructose. acs.orgnih.gov It directly modifies the stereochemistry at the C4 position. acs.org A recently discovered Tagatose 4-epimerase from Thermoprotei archaeon (Thar-T4Ease) shows high activity for the conversion of D-fructose to D-tagatose. nih.gov

Table 1: Kinetic Parameters of Selected Fructose-Metabolizing Enzymes

Enzyme Substrate Km (mM) kcat (min-1) kcat/Km (mM-1·min-1) Source
Tagatose 4-Epimerase (Thar-T4Ease) D-fructose 117.4 248.5 2.117 nih.gov

Many enzymatic reactions involving fructose are dependent on cofactors such as ATP, NAD⁺, and NADP⁺. The high cost of these cofactors necessitates their regeneration for use in industrial biocatalysis. nih.govillinois.edu

ATP: Hexokinase utilizes ATP for the phosphorylation of fructose. ebi.ac.uk

NAD⁺/NADH: Mannitol dehydrogenase uses NAD⁺ as an oxidant for the conversion of mannitol to fructose and NADH as a reductant for the reverse reaction. creative-enzymes.comnih.gov

NADP⁺/NADPH: Some processes, like the Cetus enzymatic process for producing high-purity D-fructose, use NADPH-dependent enzymes. mdpi.com To make these processes economically viable, in situ cofactor regeneration systems are employed. For example, NADPH can be regenerated from NADP⁺ using a secondary enzyme like formate dehydrogenase, which oxidizes formate. mdpi.comresearchgate.net This coupled-enzyme approach ensures a continuous supply of the required cofactor, driving the primary reaction to completion. mdpi.com

Non-Enzymatic Reaction Mechanisms Involving Fructose

D-fructose can also undergo various chemical transformations without enzymatic catalysis, particularly under conditions of heat and acidity. These reactions are relevant in food chemistry and the production of platform chemicals from biomass.

The acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (5-HMF) is a key reaction in biorefineries. researchgate.net 5-HMF is a valuable platform chemical for producing fuels and polymers. nih.gov Ketohexoses like fructose are known to produce 5-HMF more efficiently and selectively than aldohexoses. nih.govnih.gov

Mechanistic studies have debated between acyclic and cyclic pathways. Early theories proposed acyclic intermediates like 1,2-enediol. nih.govrsc.org However, more recent evidence strongly supports reaction pathways involving cyclic intermediates. nih.govrsc.org Experiments using D-fructose in deuterated water showed no deuterium incorporation into the 5-HMF product, which would be expected for an acyclic pathway. nih.govrsc.org Furthermore, NMR experiments using ¹³C-labeled D-fructose have confirmed that the C1 of fructose becomes the aldehyde carbon in the 5-HMF structure, supporting a cyclic mechanism. nih.govrsc.org The reaction is initiated by the protonation of the C2 hydroxyl group, leading to a stable fructofuranosyl carbocation. nih.gov This is followed by three consecutive dehydration steps to yield 5-HMF. mdpi.com Solvents like dimethyl sulfoxide (DMSO) have been shown to be excellent media for this conversion, favoring the more reactive furanose forms of fructose. nih.govnih.gov

Table 2: HMF Yield from Fructose under Various Catalytic Conditions

Catalyst Solvent Temperature (°C) Time (min) Fructose Conversion (%) HMF Yield (%) Source
Cellulose benzenesulfonic acid DMSO 140 180 100 ~85 researchgate.net
Boric acid ChCl–fructose DES 120 120 - 65.2 researchgate.net
None DMSO 130 240 - 72 nih.gov

The use of D-fructose-4-¹³C in conjunction with ¹³C NMR spectroscopy has been invaluable for identifying transient species in the dehydration pathway. acs.org

In the conversion of fructose to 5-HMF in DMSO at 150 °C, a key intermediate was identified as (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde using ¹H and ¹³C NMR. nih.gov Studies monitoring the dehydration of ¹³C-labelled D-fructose in DMSO by NMR have also identified other cyclic intermediates, such as 2,6-anhydro-β-D-fructofuranose and fructose dianhydrides. rsc.orgresearchgate.net These direct observations of intermediates provide strong evidence for the proposed cyclic reaction mechanisms and help in optimizing reaction conditions to maximize the yield of desired products like 5-HMF.

Influence of Solvent Environments on Reaction Kinetics and Selectivity

The solvent environment plays a critical role in directing the course of D-fructose conversion, significantly influencing both the speed (kinetics) and the outcome (selectivity) of the reaction. Studies utilizing site-selective 13C labeling with in situ NMR spectroscopy have provided a clear picture of these solvent-dependent pathways. nih.govacs.org

Noncatalytic reactions of D-fructose have been kinetically investigated in dimethylsulfoxide (DMSO), water, and methanol. nih.govacs.org The results show that the reaction pathways and products are distinctly controlled by the choice of solvent. nih.gov

In the aprotic solvent DMSO, the conversion of D-fructose to 5-hydroxymethyl-2-furaldehyde (5-HMF) proceeds through a clear, stepwise dehydration process. nih.gov The reaction is first-order with respect to the D-fructose concentration and occurs rapidly, on the order of minutes. nih.govacs.org The rate constant in DMSO is approximately three orders of magnitude larger than in water or methanol. nih.govacs.org

In water, a protic solvent, the reaction landscape is more complex. While 5-HMF is generated, it is not the final product and is further transformed into formic acid and levulinic acid. nih.govacs.org Additionally, a reversible transformation to D-glucose occurs, and some polymerization is observed. nih.gov

In methanol, another protic solvent, the formation of 5-HMF is suppressed. Instead, the reaction favors the generation of various anhydro-D-fructose isomers. nih.govacs.org

The table below summarizes the key products formed from D-fructose in different solvent environments based on in situ 13C NMR studies. nih.govacs.org

SolventPrimary ProductsSecondary Products
Dimethylsulfoxide (DMSO) 3,4-dihydroxy-2-dihydroxymethyl-5-hydroxymethyltetrahydrofuran4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde, 5-Hydroxymethyl-2-furaldehyde (5-HMF)
Water 5-Hydroxymethyl-2-furaldehyde (5-HMF), D-glucoseFormic acid, Levulinic acid, 1,2,4-benzenetriol, Polymers
Methanol Anhydro-D-fructoses-

Further research into the amine-catalyzed isomerization of D-fructose highlights how solvents impact selectivity by altering the tautomeric distribution of the sugar. tib.eu The fractional abundance of the furanose tautomer of D-fructose, which is preferentially isomerized to D-allulose, increases in the order: water < methanol < DMF ≈ DMSO. tib.eu This shift in equilibrium, combined with higher reaction rates in aprotic solvents, significantly affects the yield of specific isomers. tib.eu

The following table outlines the general effects of solvent type on D-fructose reaction kinetics and selectivity. tib.eu

Solvent TypeGeneral Effect on Reaction RateGeneral Effect on SelectivityRationale
Aprotic (e.g., DMSO, DMF) HigherAlters product distributionFavors specific tautomeric forms (e.g., furanose)
Protic (e.g., Water, Methanol) LowerAlters product distributionEngages in hydrogen bonding, favors different reaction pathways (e.g., hydration, polymerization)

Maillard Reaction Product Formation Mechanisms

The Maillard reaction is a complex series of non-enzymatic chemical reactions between the carbonyl group of a reducing sugar, such as fructose, and the nucleophilic amino group of an amino acid or protein. mdpi.comsandiego.edu This reaction is responsible for the characteristic brown color and rich flavors in many cooked foods. libretexts.org Fructose is known to be more reactive in the Maillard reaction than glucose. mdpi.com The mechanism can be broadly divided into three stages. sandiego.edu

Stage 1: Early Maillard Reaction

The initial stage begins with the condensation of the carbonyl group of fructose (which exists in equilibrium between its cyclic and open-chain form) with an amino group. mdpi.comsandiego.edu This nucleophilic addition is followed by dehydration to form an intermediate imine, which then cyclizes to create an unstable Schiff base. sandiego.edu For ketose sugars like fructose, this is followed by a rearrangement known as the Heyns rearrangement, which forms a more stable 2-amino-2-deoxy-aldose, also known as a Heyns product. sandiego.edu This initial stage is reversible and does not produce color. mdpi.com

Stage 2: Intermediate Stage

The second stage involves a variety of pathways, including sugar dehydration and fragmentation. The Heyns products can undergo further reactions, such as enolization, to form deoxyosones (α-dicarbonyl compounds). acs.org These reactive intermediates are key precursors to many flavor compounds. acs.org This stage also includes the Strecker degradation, a reaction involving the α-dicarbonyls and amino acids, which produces Strecker aldehydes that are potent aroma compounds. sandiego.eduacs.org The formation of products with ultraviolet absorption and acidic compounds like acetic acid is characteristic of this stage. nih.gov

Stage 3: Final Stage

In the final stage, the highly reactive intermediate compounds undergo aldol condensation, polymerization, and cyclization. sandiego.edu These reactions result in the formation of a diverse array of products, including nitrogenous polymers and copolymers known as melanoidins. sandiego.edulibretexts.org These large molecules are responsible for the brown color characteristic of the Maillard reaction. libretexts.org

The rate and pathway of the Maillard reaction are heavily influenced by factors such as temperature and pH. nih.gov Higher pH values promote the reaction by increasing the proportion of the amino group in its unprotonated, more nucleophilic state and favoring the open-chain structure of the sugar. sandiego.edunih.gov

Research Applications in Diverse Biological Systems

Microbial Metabolism Research

In microbiology, ¹³C-labeled compounds like D-fructose-4-13C are foundational for ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique quantifies the flow of metabolites through cellular networks, offering a dynamic view of microbial metabolism that is crucial for both fundamental research and applied biotechnology.

Elucidation of Fluxes in Model and Industrially Relevant Microorganisms

¹³C-MFA, utilizing substrates like this compound, enables the precise determination of metabolic fluxes in microorganisms such as Escherichia coli and Saccharomyces cerevisiae, which are widely used in research and industry nih.govresearchgate.netvanderbilt.edud-nb.infosci-hub.se. By analyzing the ¹³C-labeling patterns in key intracellular metabolites after feeding this compound, researchers can map the carbon flow through central metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle nih.govd-nb.infonih.gov. These studies reveal how carbon is distributed and transformed, identifying rate-limiting steps and bottlenecks within these pathways nih.govresearchgate.net. For instance, understanding flux distribution is vital for optimizing the production of biofuels, pharmaceuticals, and other biochemicals nih.govresearchgate.net.

Investigation of Metabolic Engineering Strategies for Biochemical Production

Metabolic engineering aims to enhance the production of valuable compounds by modifying microbial metabolic pathways. ¹³C-MFA, employing tracers such as this compound, is instrumental in this field. It provides the quantitative data needed to identify key metabolic bottlenecks or inefficient pathways in engineered strains nih.govresearchgate.netresearchgate.net. For example, if a microorganism is engineered to produce a specific biochemical, feeding it this compound can reveal how the engineered pathways are functioning and where further modifications might be beneficial to increase yield or productivity nih.govresearchgate.net. This approach guides rational design for optimizing microbial cell factories.

Characterization of Carbon Utilization Pathways in Prokaryotic and Eukaryotic Microbes

This compound serves as a tracer to characterize how different microorganisms, both prokaryotic (like bacteria) and eukaryotic (like yeast), utilize fructose (B13574) as a carbon source. Studies can compare the metabolic strategies employed by various species or strains when provided with fructose, revealing differences in their carbon assimilation and catabolism pathways researchgate.netasm.orgfrontiersin.org. For example, research might investigate how efficiently a microbe can metabolize fructose under different conditions or in the presence of other carbon sources, providing insights into substrate hierarchy and metabolic flexibility researchgate.net.

Plant Metabolism Research

In plant science, stable isotope labeling with compounds like this compound is critical for understanding carbon allocation, photosynthesis, and the enzymatic mechanisms underlying carbohydrate metabolism.

Carbon Partitioning and Allocation Studies in Plant Tissues

Plants meticulously manage the distribution of photosynthetically fixed carbon to various tissues and organs for growth, storage, and reproduction. ¹³C-labeled sugars, including fructose derivatives, are used to trace this carbon flow. By applying labeled compounds to specific plant parts, researchers can track how carbon is partitioned into different tissues, such as leaves, stems, roots, or fruits, and how it is allocated to different metabolic pools like starch or sucrose (B13894) pnas.orgiau.irplos.orgsemanticscholar.org. For instance, studies might use ¹³C-labeled sucrose, which can be cleaved into glucose and fructose, to understand the movement of carbon through the phloem and its subsequent utilization in sink tissues iau.irplos.orgsemanticscholar.org. Understanding these partitioning dynamics is vital for improving crop yield and biomass production.

Enzymatic Isotope Effects in Plant Carbohydrate Metabolism

Enzymes involved in carbohydrate metabolism can exhibit kinetic isotope effects (KIEs), where they process molecules containing ¹³C at a different rate than those with ¹²C. This compound can be used to investigate these effects. By analyzing the ¹³C enrichment patterns in metabolites downstream of fructose metabolism, researchers can infer the extent of fractionation caused by specific enzymes researchgate.netnih.govresearchgate.netnih.gov. This information is crucial for understanding enzyme mechanisms, the fidelity of metabolic pathways, and for refining ¹³C-MFA models. For example, studying the KIEs in enzymes like invertase or glucose isomerase helps to interpret the intramolecular ¹³C patterns observed in plant sugars like sucrose, providing deeper insights into plant carbon metabolism researchgate.netresearchgate.netnih.gov.

Analysis of Photosynthetic and Heterotrophic Carbon Cycling

The study of carbon cycling in photosynthetic and heterotrophic organisms is crucial for understanding global carbon flow and the efficiency of energy conversion. While ¹³C-labeled compounds are widely employed in these fields, direct research utilizing D-fructose-4-¹³C specifically for analyzing photosynthetic or heterotrophic carbon cycling in plants, algae, or bacteria is not extensively documented in the provided literature. Studies in this area typically employ ¹³CO₂ for photosynthetic carbon fixation or ¹³C-labeled glucose for heterotrophic metabolism. However, research on organisms like Chlorella spp. and Pseudomonas oxalaticus indicates their capacity to utilize fructose as a carbon source in both photoautotrophic and heterotrophic conditions nrel.govrug.nlfrontiersin.org. Future investigations could leverage specific ¹³C-labeled fructose isotopes to elucidate the detailed carbon flux through fructose metabolism in these organisms.

Computational and Theoretical Approaches in D Fructose 4 13c Research

Metabolic Network Reconstruction and Flux Modeling Algorithms

Metabolic network reconstructions are comprehensive maps of all known metabolic reactions within a specific organism or cell type. embopress.orgfrontiersin.org These reconstructions serve as the foundational models for 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular reactions. nih.govcreative-proteomics.com

The core principle of 13C-MFA involves introducing a substrate labeled with a stable isotope, like D-fructose-4-13C, into a biological system. As the labeled fructose (B13574) is metabolized, the 13C atom is incorporated into various downstream metabolites. The specific position of the label is critical; for this compound, the labeled carbon at position 4 is tracked as it moves through the network. For instance, in glycolysis, the C-4 of fructose is converted to the C-1 of glyceraldehyde-3-phosphate, which can then be traced into products like pyruvate (B1213749), lactate (B86563), or intermediates of the TCA cycle. researchgate.netnih.gov

By measuring the distribution of 13C in key metabolites (often proteinogenic amino acids or central intermediates) using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the pathways that were active and the relative fluxes through them. creative-proteomics.comnih.gov Mathematical algorithms are then employed to estimate the intracellular fluxes that best explain the observed labeling patterns. This involves solving a system of algebraic equations that describe the flow of carbon atoms through the metabolic network.

The table below illustrates a simplified metabolic fate of the C-4 carbon from this compound as it enters central carbon metabolism.

Entry CompoundLabeled PositionKey PathwayIntermediateLabeled PositionFinal Product (Example)Labeled Position
D-FructoseC-4GlycolysisFructose-1,6-bisphosphateC-4Glyceraldehyde-3-phosphateC-1
Glyceraldehyde-3-phosphateC-1GlycolysisPyruvateC-1Acetyl-CoAC-1
Acetyl-CoAC-1TCA CycleCitrate (B86180)C-3Glutamate (B1630785)C-3

This interactive table demonstrates the propagation of the 13C label from the C-4 position of fructose through subsequent metabolic transformations.

Software Development for 13C-MFA Data Processing and Flux Estimation

The complexity of 13C-MFA necessitates specialized software to manage the computational demands of flux estimation. Several software packages have been developed to streamline this process, from model construction to statistical analysis. fz-juelich.denih.gov These tools provide a platform for researchers to define metabolic models, input experimental labeling data, and perform iterative calculations to find the best-fit flux distribution.

The general workflow in these software suites involves:

Model Definition : The user provides the metabolic network, including all relevant reactions and the specific carbon atom transitions for each reaction. nih.gov

Data Input : Experimental measurements, typically mass isotopomer distributions (MIDs) of metabolites obtained from GC-MS or LC-MS, are supplied to the software. creative-proteomics.com

Flux Estimation : The software uses numerical optimization algorithms to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model for a given flux distribution.

Statistical Analysis : Once an optimal flux map is determined, statistical methods like chi-squared tests and sensitivity analyses are used to assess the goodness-of-fit and determine the confidence intervals for the calculated fluxes. researchgate.net

Prominent software packages in the field include 13CFLUX2 and OpenFLUX, which are designed to handle complex, large-scale metabolic networks and support various types of labeling experiments. fz-juelich.denih.govresearchgate.netresearchgate.net These platforms often utilize specialized modeling languages, such as FluxML, to standardize the representation of 13C-MFA models, enhancing their reusability and transparency. nih.govresearchgate.net

Software PackageCore Algorithm FrameworkKey FeaturesPrimary Implementation
13CFLUX2 Elementary Metabolite Units (EMU), CumomerHigh-performance, scalable for large networks, supports parallel computing, uses FluxML language. fz-juelich.deresearchgate.netC++, with Java/Python add-ons
OpenFLUX Elementary Metabolite Units (EMU)User-friendly spreadsheet interface, facilitates model creation, includes built-in algorithms for estimation and sensitivity analysis. nih.govresearchgate.netMATLAB

This interactive table summarizes key features of common software used for 13C-MFA.

Isotope Fractionation Modeling in Biochemical Pathways

In metabolic processes, enzymes can exhibit a slight preference for reacting with lighter isotopes over heavier ones. This phenomenon, known as a kinetic isotope effect (KIE), leads to isotopic fractionation, where the isotopic composition of the product differs slightly from that of the substrate. wikipedia.org For carbon, enzymes may react with 12C-containing substrates at a slightly faster rate than 13C-containing ones.

While many 13C-MFA studies assume that fractionation effects are negligible, accounting for them can improve the accuracy of flux estimations, particularly in high-precision analyses. nih.gov The isomerization between glucose and fructose, for example, is known to cause isotopic alterations, with the C-1 and C-2 positions showing antisymmetrical δ13C patterns, suggesting fractionation during the equilibrium. nih.gov Similarly, the enzyme invertase, which cleaves sucrose (B13894) into glucose and fructose, has been shown to fractionate against 13C, resulting in fructose that is isotopically depleted compared to the source sucrose. nih.govresearchgate.net

Modeling these isotope fractionation effects involves incorporating KIE values for specific enzymatic steps into the larger metabolic flux model. This adds a layer of complexity but allows for a more refined interpretation of the measured isotope distributions. Understanding the intrinsic fractionation associated with key enzymes in fructose metabolism is crucial for accurately deconvoluting metabolic fluxes from the observed 13C patterns derived from tracers like this compound.

EnzymeReactionObserved Isotope Effect
Aldolase (B8822740) Condensation of triose phosphates to form fructose-1,6-bisphosphateFavors 13C in the C-3 and C-4 positions of the product. nih.gov
Glucose Isomerase Isomerization of glucose to fructoseCauses isotopic alterations, leading to 13C depletion in C-2 of fructose relative to glucose. nih.gov
Invertase Hydrolysis of sucrose to glucose and fructoseFractionates against 13C, leading to 13C-depleted fructose. nih.govresearchgate.net

This interactive table summarizes known isotope fractionation effects for enzymes involved in fructose metabolism.

Future Directions and Emerging Research Avenues for D Fructose 4 13c Studies

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics, Metabolomics)

A holistic understanding of cellular physiology requires looking beyond metabolic fluxes. The integration of 13C tracer data with other "omics" datasets provides a multi-layered view of how metabolic activities are regulated and influenced by gene expression, protein abundance, and the broader metabolic environment. nih.govnih.govyoutube.com By combining D-fructose-4-13C tracing with transcriptomics, researchers can correlate changes in metabolic flux through fructose-utilizing pathways with the expression levels of relevant genes. researchgate.net Similarly, proteomics data can reveal the abundance of enzymes and regulatory proteins that control these pathways, providing a direct link between protein levels and metabolic function. nih.gov

Metabolomics, when combined with isotopic tracing, offers a comprehensive picture of the metabolic state. mdpi.comnih.gov While this compound reveals the flow of carbon through specific pathways, untargeted metabolomics can simultaneously measure the pools of hundreds of other metabolites, highlighting the downstream effects of altered fructose (B13574) metabolism. mdpi.comnih.gov This integrated multi-omics approach is crucial for building comprehensive models of cellular metabolism, where data from genomics, transcriptomics, proteomics, and metabolomics are unified to explain complex biological phenomena. nih.govyoutube.com For example, investigating the post-harvest biology of long-shelf-life tomatoes has successfully utilized a multi-omics approach to understand the underlying molecular mechanisms. nih.gov

Omics LayerType of DataPotential Integration with this compound Data
Transcriptomics mRNA expression levelsCorrelate gene expression of metabolic enzymes with carbon flux from fructose.
Proteomics Protein abundance and post-translational modificationsLink enzyme concentrations and modifications to the rate of fructose metabolism. nih.gov
Metabolomics Global metabolite profiles and concentrationsAssess the impact of fructose metabolism on the entire cellular metabolome. mdpi.com

Development of Novel 13C Tracers with Customized Labeling Strategies

While this compound is a valuable tool, the future lies in the rational design and synthesis of novel, customized isotopic tracers to probe specific metabolic questions. scispace.com The choice of tracer is a critical component that determines the precision of estimated metabolic fluxes. nih.govresearchgate.netresearchgate.net Different labeling strategies, such as using mixtures of specifically labeled tracers or conducting parallel experiments with different tracers, can significantly enhance the resolution of metabolic flux analysis (MFA). nih.govnih.govphysiology.org

For instance, developing fructose molecules with 13C labels at different positions (e.g., [1,6-13C2]fructose or uniformly labeled [U-13C6]fructose) can provide complementary information, allowing for a more detailed mapping of carbon transitions through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and other interconnected pathways. nih.govnih.gov Furthermore, the development of tracers for other metabolites that interact with fructose metabolism can help to dissect complex metabolic networks. nih.gov The creation of novel PET radiotracers, such as [18F]-4-fluorodeoxyfructose (4FDF), to map fructose metabolism noninvasively also highlights the innovation in this area, opening avenues for developing new 13C-labeled fructose analogs. snmmi.org These customized strategies are essential for accurately quantifying fluxes in complex systems like mammalian cells, which utilize multiple substrates simultaneously. nih.govnih.gov

Labeling StrategyDescriptionResearch Objective
Positional Isotopomers Using fructose labeled at different carbon positions (e.g., 1-13C, 4-13C, 6-13C).To resolve fluxes through converging or branching pathways like glycolysis and the pentose phosphate pathway.
Uniform Labeling Using uniformly labeled [U-13C6]fructose. nih.govTo trace the fate of the entire fructose carbon backbone into various downstream metabolites like fatty acids. nih.gov
Parallel Labeling Experiments Conducting multiple experiments with different tracers (e.g., 13C-fructose and 13C-glutamine). nih.govTo achieve higher resolution and precision in flux measurements across central carbon metabolism. nih.govnih.gov
Custom Synthesis Designing and synthesizing novel tracers for specific research questions. scispace.comTo investigate unique or previously uncharacterized metabolic pathways.

Advancements in Analytical and Computational Methodologies for Higher Resolution and Throughput

The ability to extract meaningful information from 13C tracing experiments heavily relies on sophisticated analytical and computational tools. benthamdirect.com Continuous advancements in analytical instrumentation, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are enabling more sensitive and accurate measurements of isotopic labeling patterns in metabolites. benthamdirect.comcreative-proteomics.com High-resolution mass spectrometry, for example, allows for more precise quantification of mass isotopomers, which is critical for accurate flux calculations. researchgate.net

Concurrently, the development of more powerful computational algorithms is essential for processing the large and complex datasets generated in these experiments. nih.govnih.gov Modern software for 13C-MFA incorporates advanced statistical analysis to determine the goodness of fit and calculate confidence intervals for estimated fluxes. nih.govresearchgate.net The rise of high-throughput (HT) cultivation and sampling systems is pushing the field towards HT 13C-fluxomics, although bottlenecks in data processing and flux calculation still exist. nih.gov Overcoming these challenges will allow for the rapid analysis of numerous engineered strains or experimental conditions, significantly accelerating research in metabolic engineering and systems biology. nih.gov

Exploration of New Biochemical Pathways and Systems Amenable to 13C-Tracing

Isotopic tracers like this compound are powerful tools for pathway discovery. aiche.org By tracing the journey of the 13C label, researchers can uncover previously "hidden" or unappreciated metabolic routes. aiche.org For example, studies using uniformly labeled fructose have demonstrated its role as a potent lipogenic substrate in human adipocytes, showing that fructose is robustly converted to palmitate. nih.gov Similarly, 13C-labeled glucose tracing has been used to follow carbon incorporation into cell membrane glycans, linking nutrient metabolism directly to glycosylation pathways. biorxiv.orgresearchgate.net

The application of this compound and other fructose tracers can be extended to a wide range of biological systems beyond traditional microbial and mammalian cell culture models. This includes studying fructose metabolism in specific organs, in co-culture systems of different cell types, or even at the whole-organism level in vivo. aiche.orgbioengineer.org Such studies can shed light on the metabolic adaptations of cells in different physiological and pathological states, such as in cancer or metabolic disorders, where fructose metabolism is often altered. snmmi.org

Expanding Applications in Systems Biology and Synthetic Biology Contexts

Systems biology aims to develop a comprehensive, quantitative understanding of entire biological systems. 13C metabolic flux analysis (13C-MFA) is a cornerstone of this field, providing quantitative data that is essential for constructing and validating predictive models of metabolism. benthamdirect.com this compound can be used to parameterize these models, offering a precise measure of the activity of specific pathways under various conditions.

In synthetic biology and metabolic engineering, the goal is to design and build novel biological functions and systems. 13C-MFA is indispensable for this process, as it allows engineers to quantify the performance of engineered metabolic pathways and identify bottlenecks. nih.govnih.gov By using this compound, researchers can measure the flux of carbon from fructose into a desired product, providing direct feedback on their engineering efforts. This quantitative analysis enables a cycle of design-build-test-learn, facilitating the optimization of microbial cell factories for the production of biofuels, pharmaceuticals, and other valuable chemicals from fructose-containing feedstocks. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.